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Introduction
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the etiological agent of

COVID-19, possesses a genome that encodes structural, non-structural, and several accessory

proteins.[1] Among these, the accessory protein Open Reading Frame 8 (ORF8) has emerged

as a significant factor in viral pathogenesis due to its high variability, unique structure, and

multifaceted roles in modulating the host immune response.[2][3] ORF8 is one of the most

rapidly evolving proteins in the SARS-CoV-2 genome and shares minimal homology with its

counterpart in SARS-CoV, suggesting a distinct and crucial role in the biology of COVID-19.[4]

[5][6] Studies have demonstrated that natural variants of SARS-CoV-2 with deletions in ORF8

are associated with milder disease, underscoring its contribution to virulence.[7][8] This guide

provides a comprehensive technical overview of the structure, function, and pathogenic

mechanisms of ORF8, with a focus on its interactions with the host immune system.

Structure of SARS-CoV-2 ORF8
The ORF8 protein is a 121-amino acid protein that includes an N-terminal signal sequence for

import into the endoplasmic reticulum (ER).[9][10] X-ray crystallography has revealed that

ORF8 folds into an immunoglobulin (Ig)-like domain.[5][6] A key structural feature of SARS-

CoV-2 ORF8 is its ability to form homodimers and larger oligomeric assemblies.[11]

Two distinct dimerization interfaces are unique to SARS-CoV-2 ORF8:
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Covalent Interface: A disulfide bond between Cysteine 20 (Cys20) residues of two ORF8

monomers forms a covalent dimer.[9][12]

Noncovalent Interface: A separate noncovalent interface is formed by the 73YIDI76 motif,

which is also specific to SARS-CoV-2 and related bat coronaviruses.[6][9] This interface

stabilizes interactions between homodimers, leading to the formation of larger oligomers.[11]

These unique structural characteristics are believed to be central to ORF8's ability to interact

with a variety of host proteins and execute its diverse functions.[11]

Core Functions and Pathogenic Mechanisms
ORF8 interferes with multiple host pathways, primarily targeting the immune system to facilitate

viral replication and contributing to the inflammatory pathology of COVID-19.

Immune Evasion via MHC-I Downregulation
A primary strategy of immune evasion employed by ORF8 is the downregulation of Major

Histocompatibility Complex class I (MHC-I) molecules from the surface of infected cells.[4][5]

[13] This action impairs the presentation of viral antigens to cytotoxic T lymphocytes (CTLs),

allowing infected cells to evade immune surveillance and destruction.[4][13]

The mechanism involves:

Direct Interaction: ORF8 directly interacts with MHC-I molecules within the ER.[4][13][14]

Lysosomal Degradation: Instead of being transported to the cell surface, the ORF8-MHC-I

complex is rerouted for degradation.[5][15] ORF8 targets MHC-I molecules to the lysosome

via an autophagy-dependent pathway.[4][13][14] This process involves an interaction with

Beclin 1, a key protein in the initiation of autophagy.[4][5]

By disrupting the MHC-I antigen presentation pathway, ORF8 renders SARS-CoV-2-infected

cells less susceptible to CTL-mediated lysis.[4][13]

Induction of Hyper-inflammatory Responses
ORF8 is a significant contributor to the "cytokine storm" observed in severe COVID-19 cases.

[5][16][17] It stimulates various immune cells to produce a cascade of pro-inflammatory
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cytokines and chemokines.

Activation of IL-17 Signaling: ORF8 can mimic the cytokine Interleukin-17 (IL-17) and directly

bind to its receptor, IL-17RA, on the surface of immune cells like monocytes.[5][6][16] This

interaction activates the IL-17 signaling pathway, leading to the secretion of pro-inflammatory

factors and contributing to lung injury.[5][18]

Stimulation of Monocytes and Dendritic Cells (DCs): Secreted ORF8 protein can bind to DCs

and monocytes, inducing their maturation and triggering the release of a broad range of

inflammatory cytokines, including IL-1β, IL-6, TNF-α, and MCP-1 (CCL2).[17][19]

NLRP3 Inflammasome Activation: The ORF8-induced inflammatory response in monocytes

is mediated through the activation of the NOD-like receptor family pyrin domain-containing 3

(NLRP3) inflammasome.[20]

The blood concentration of ORF8 has been shown to correlate with disease severity and

mortality in COVID-19 patients, highlighting its role as a key pathogenic factor.[20]

Modulation of Cellular and Viral Proteins
ORF8 interacts with a landscape of host and viral proteins, particularly within the ER, to

manipulate cellular processes for the virus's benefit.

Induction of ER Stress: Expression of ORF8 alone is sufficient to induce ER stress and

activate the unfolded protein response (UPR).[2][6][10] This manipulation of the host cell's

protein-folding machinery may create a more favorable environment for viral replication.[6]

Interaction with Spike Protein: ORF8 has been shown to interact with the SARS-CoV-2 Spike

(S) protein. This interaction can lead to the downregulation of Spike protein expression and

interfere with its S1/S2 cleavage processing.[21][22] This suggests a role for ORF8 in

modulating the assembly and infectivity of new viral particles.

Quantitative Data on ORF8 Pathogenesis
The following tables summarize key quantitative findings from various studies on the

pathogenic effects of ORF8.
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Effect
Experimental

System
Quantitative Finding Reference

MHC-I

Downregulation

SARS-CoV-2 Infected

Cells

30-40% reduction in

MHC-I expression

compared to

uninfected cells.

[23]

Mortality in Animal

Model

K18-hACE2

Transgenic Mice

Deletion of ORF8

resulted in 40% less

mortality compared to

wild-type SARS-CoV-

2 infection.

[7][8]

Immune Cell

Infiltration

K18-hACE2

Transgenic Mice

Infection with SARS-

CoV-2 lacking ORF8

(ΔORF8) led to

exacerbated

macrophage

infiltration into the

lungs.

[1][24]

Cytokine Induction by

ORF8

Human Peripheral

Blood Mononuclear

Cells (PBMCs)

ORF8 stimulation

leads to the

production of IL-1β,

IL-6, and TNF-α.

[20]

Cytokine Induction by

ORF8

Human Dendritic Cells

(DCs)

Blockade of ORF8

reduced the

production of IL-1β,

IL-6, IL-12p70, TNF-α,

MCP-1, and IL-10.

[17]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are protocols for key experiments used to elucidate the function of ORF8.
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Protocol 1: Co-Immunoprecipitation (Co-IP) to Analyze
ORF8-Host Protein Interaction
This protocol is used to determine if ORF8 physically interacts with a host protein (e.g., MHC-I)

within a cell.

1. Cell Lysis:

Transfect cells (e.g., HEK293T) to express tagged ORF8 and the host protein of interest.

After 24-48 hours, wash cells with ice-cold PBS.

Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 1% NP-40, 150 mM NaCl, 50

mM Tris-HCl pH 8.0) supplemented with protease and phosphatase inhibitors.[25]

Collect the cell lysate and centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cellular

debris.[25][26]

2. Immunoprecipitation:

Transfer the clarified supernatant to a new pre-chilled microcentrifuge tube.

Add a primary antibody specific to the host protein of interest (or the tag on ORF8). Incubate

for 2-4 hours or overnight at 4°C with gentle rotation.

Add Protein A/G magnetic beads or agarose beads to the lysate-antibody mixture.[25]

Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein

complexes.[27]

3. Washing and Elution:

Pellet the beads using a magnetic separator or centrifugation.

Discard the supernatant and wash the beads 3-5 times with wash buffer (lysis buffer with

lower detergent concentration) to remove non-specific binders.[26]

After the final wash, elute the bound proteins from the beads by adding 2x Laemmli sample

buffer and heating at 95°C for 5-10 minutes.[26]
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4. Analysis by Western Blot:

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Probe the membrane with primary antibodies against both ORF8 (or its tag) and the host

protein to confirm their co-precipitation.

Protocol 2: Flow Cytometry for MHC-I Surface
Expression
This protocol quantifies the level of MHC-I on the cell surface following ORF8 expression.

1. Cell Preparation:

Transfect cells (e.g., A549 or HEK293T) with a plasmid encoding ORF8 or an empty vector

control. A co-transfected fluorescent protein (e.g., GFP) can be used to identify transfected

cells.

After 24-48 hours, harvest the cells using a non-enzymatic cell dissociation solution to

preserve surface proteins.

2. Antibody Staining:

Wash the cells with FACS buffer (PBS containing 2% FBS).

Incubate the cells with a fluorophore-conjugated primary antibody specific for MHC-I (e.g.,

anti-HLA-A,B,C) for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer to remove unbound antibody.

3. Data Acquisition and Analysis:

Resuspend the cells in FACS buffer.

Acquire data on a flow cytometer.
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Gate on the live, single-cell population and then on the transfected (GFP-positive) cells.

Analyze the Mean Fluorescence Intensity (MFI) of the MHC-I signal in the transfected

population compared to the control. A reduction in MFI in ORF8-expressing cells indicates

downregulation.[15]

Visualizations of ORF8 Mechanisms
The following diagrams illustrate key pathways and workflows related to ORF8 function.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://sites.utexas.edu/melamed-lab/2020/06/15/6-15-20/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infected Host Cell

Endoplasmic Reticulum (ER)

Autophagy Pathway

SARS-CoV-2
ORF8 Protein

MHC-I Molecule

Direct Interaction

Beclin 1

Interacts with

Autophagosome

Trafficking mediated by ORF8

Cytotoxic T-Cell (CTL)

 Blocked Presentation Initiates

Lysosome

Fusion

Degradation of MHC-I

Immune Evasion
(No Recognition)

Click to download full resolution via product page

Caption: ORF8-mediated downregulation of MHC-I for immune evasion.
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Western Blot Analysis
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Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b14762777?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Host Immune Cells

Receptors

Secreted ORF8

Monocyte Dendritic Cell

IL-17RA

Binds

NLRP3 Inflammasome

Activates

Pro-inflammatory Cytokines
(IL-6, IL-1β, TNF-α)

Secretes

Activates Signaling Promotes Secretion

Cytokine Storm
& Lung Injury

Click to download full resolution via product page

Caption: Logical relationship of ORF8 inducing a cytokine storm.

Conclusion
SARS-CoV-2 ORF8 is a potent, multifunctional virulence factor that plays a critical role in

COVID-19 pathogenesis. Its ability to dismantle the MHC-I antigen presentation pathway allows

the virus to hide from cytotoxic T-cells, while its capacity to act as a potent inflammatory agonist

contributes directly to the cytokine storm associated with severe disease. The unique structural

features of ORF8, which are absent in earlier coronaviruses, underpin these diverse functions.
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A thorough understanding of the molecular mechanisms of ORF8, facilitated by the

experimental approaches detailed here, is essential for the development of novel host-directed

therapies. Targeting the specific interactions and pathways modulated by ORF8 presents a

promising strategy to mitigate the immune evasion and hyper-inflammation characteristic of

severe COVID-19.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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